molecular formula C10H12O2 B2614327 4-Methoxybenzylvinyl ether CAS No. 108388-36-9

4-Methoxybenzylvinyl ether

Cat. No.: B2614327
CAS No.: 108388-36-9
M. Wt: 164.204
InChI Key: UJQWIHNRTBXDRV-UHFFFAOYSA-N
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Description

4-Methoxybenzylvinyl ether is an organic compound that contains a total of 24 atoms; 12 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . It is classified as an ether, which is a class of organic compounds characterized by an oxygen atom bonded to two alkyl or aryl groups .


Synthesis Analysis

The synthesis of this compound can be achieved through various protocols such as the Williamson Ether Synthesis . A gold-catalyzed [1,3]-rearrangement of vinyl ethers has also been reported, which is particularly interesting in the context of the synthesis of the fragrance ingredient Canthoxal and related 3-arylpriopionaldehydes .


Molecular Structure Analysis

The molecular structure of this compound is based on quantum chemical computations . It consists of 10 Carbon atoms, 12 Hydrogen atoms, and 2 Oxygen atoms .


Chemical Reactions Analysis

Ethers generally undergo chemical reactions in two ways: Cleavage of C-O bond and Electrophilic Substitution . The alkoxy group in ether activates the aromatic ring at ortho and para positions for electrophilic substitution .


Physical and Chemical Properties Analysis

Ethers exhibit a wide range of physical and chemical properties. An ether molecule has a net dipole moment due to the polarity of C-O bonds. The boiling point of ethers is comparable to the alkanes but much lower than that of alcohols of comparable molecular mass despite the polarity of the C-O bond .

Scientific Research Applications

1. Protective Group Strategy in Organic Synthesis

The use of 4-methoxybenzylvinyl ether in organic synthesis is notable, particularly as a protective group. Johansson and Samuelsson (1984) demonstrated its application in the regioselective reductive ring-opening of hexopyranosides. This process involves the selective cleavage of the 4-methoxybenzyl ether linkage in compounds containing benzyl ethers or other protective groups, using cerium(IV) ammonium nitrate in aqueous acetonitrile (Johansson & Samuelsson, 1984).

2. Synthesis of Thermosensitive Polymers

Zhao et al. (2005) explored the synthesis of thermosensitive water-soluble polystyrenics using derivatives of this compound. These polymers exhibited controlled molecular weights and narrow distributions, forming transparent solutions in water and undergoing phase transitions at specific temperatures. This property is significant for applications where temperature-responsive materials are desired (Zhao, Li, Hua, & Green, 2005).

3. Photoreagents for Protein Crosslinking

The use of this compound derivatives in protein crosslinking and affinity labeling was investigated by Jelenc, Cantor, and Simon (1978). These compounds act as photoreagents, reacting with amines upon irradiation and facilitating the crosslinking of proteins, which is useful in biochemical and pharmacological research (Jelenc, Cantor, & Simon, 1978).

4. Selective Deprotection of PMB Ethers

Tucker et al. (2011) developed a method using visible light photoredox catalysts for the selective deprotection of para-methoxybenzyl (PMB) ethers. This advancement in photocatalysis is highlighted by its excellent functional group tolerance and mild reaction conditions, which are crucial in synthetic organic chemistry (Tucker, Narayanam, Shah, & Stephenson, 2011).

Safety and Hazards

4-Methoxybenzylvinyl ether is extremely flammable and harmful if swallowed. It may cause respiratory irritation, drowsiness, or dizziness. It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Crown ether-based porous organic polymers, which combine supramolecular hosts with traditional polymer, have attracted extensive attention due to their excellent performance. They have created a new field for supramolecular chemistry and material science. These polymers have promising applications in pollutant adsorption, including selective adsorption of metal ions in water and removal of organic pollutants .

Biochemical Analysis

Biochemical Properties

Ethers like 4-Methoxybenzylvinyl ether are known to undergo cleavage of the C–O bond when exposed to strong acids . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

Ethers like this compound can undergo a [1,3] O → C rearrangement in the presence of gold (I) catalyst . This rearrangement could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Transport and Distribution

Ethers like this compound are known to have low reactivity, which can influence their transport and distribution .

Subcellular Localization

The subcellular localization of metabolic pathways can provide insights into the roles of their associated compounds .

Properties

IUPAC Name

1-(ethenoxymethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQWIHNRTBXDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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